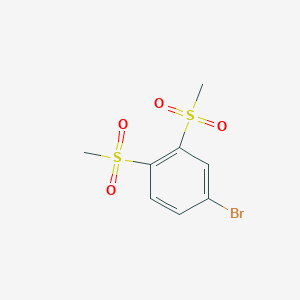

4-Bromo-1,2-di(methanesulfonyl)benzene

説明

4-Bromo-1,2-di(methanesulfonyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with one bromine atom and two methanesulfonyl (-SO₂CH₃) groups at the 1, 2, and 4 positions.

特性

CAS番号 |

648905-19-5 |

|---|---|

分子式 |

C8H9BrO4S2 |

分子量 |

313.2 g/mol |

IUPAC名 |

4-bromo-1,2-bis(methylsulfonyl)benzene |

InChI |

InChI=1S/C8H9BrO4S2/c1-14(10,11)7-4-3-6(9)5-8(7)15(2,12)13/h3-5H,1-2H3 |

InChIキー |

ORJPWVLQWWBGBD-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-di(methanesulfonyl)benzene typically involves the bromination of 1,2-di(methanesulfonyl)benzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 4-Bromo-1,2-di(methanesulfonyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

化学反応の分析

4. 科学研究での応用

4-ブロモ-1,2-ジ(メタンスルホニル)ベンゼンは、科学研究でいくつかの用途があります。

科学的研究の応用

Chemical Properties and Structure

4-Bromo-1,2-di(methanesulfonyl)benzene has the following chemical formula: C9H10BrO4S2. The presence of bromine and methanesulfonyl groups contributes to its reactivity and solubility in various solvents, making it suitable for multiple applications.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It can be utilized to create complex molecules through reactions such as nucleophilic substitution and coupling reactions. For instance, it may be involved in the synthesis of anti-cancer agents and other therapeutics due to its ability to form stable intermediates .

- Biological Activity :

Agrochemical Applications

- Pesticide Development :

- Herbicide Formulations :

Material Science Applications

- Polymer Chemistry :

- Dyes and Pigments :

Case Studies and Research Findings

作用機序

6. 類似化合物の比較

類似化合物

4-ブロモ-1,2-(メチレンジオキシ)ベンゼン: 構造は似ていますが、メタンスルホニル基ではなくメチレンジオキシ基があります.

1-ブロモ-4-メタンスルホニル-2,3-ジメチルベンゼン: ベンゼン環にメチル基が追加されています.

独自性

4-ブロモ-1,2-ジ(メタンスルホニル)ベンゼンは、2つのメタンスルホニル基の存在によりユニークです。これらの基は、その反応性と用途に大きな影響を与えます。 臭素とメタンスルホニル基の組み合わせは、様々な研究および工業的状況で貴重な一連の化学的特性を提供します.

類似化合物との比較

Structural and Functional Group Analysis

The following table compares key properties of 4-Bromo-1,2-di(methanesulfonyl)benzene with analogous brominated benzene derivatives:

*Hypothetical data inferred from analogous structures.

†Calculated based on substituent contributions.

‡Predicted based on functional group behavior.

Key Research Findings

Electronic Effects: Methanesulfonyl and bromine groups are strongly electron-withdrawing, making 4-Bromo-1,2-di(methanesulfonyl)benzene less nucleophilic than amino- or methoxy-substituted analogs (e.g., 4-Bromo-1,2-diaminobenzene or 4-Bromo-2-methoxy derivatives ). This property enhances its stability in electrophilic reactions. In contrast, 4-Bromo-1,2-dichlorobenzene exhibits moderate electron withdrawal, favoring its use in halogen-exchange reactions.

Reactivity and Applications: The methanesulfonyl groups in 4-Bromo-1,2-di(methanesulfonyl)benzene may act as leaving groups or participate in nucleophilic aromatic substitution, similar to bis(methanesulfonyl)phenylhydrazine . 4-Bromo-1,2-diaminobenzene is more reactive in diazotization or condensation reactions due to its amino groups.

Solubility Trends :

Limitations and Gaps in Data

- Direct experimental data (e.g., melting points, synthetic protocols) for 4-Bromo-1,2-di(methanesulfonyl)benzene are absent in the provided evidence. Predictions rely on structurally related compounds.

- Applications inferred from functional group chemistry require validation through targeted studies.

生物活性

4-Bromo-1,2-di(methanesulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and two methanesulfonyl groups. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

- Molecular Formula: C8H9BrO4S2

- Molecular Weight: 313.2 g/mol

- CAS Number: 648905-19-5

- IUPAC Name: 4-bromo-1,2-bis(methylsulfonyl)benzene

The presence of the bromine atom and methanesulfonyl groups influences the compound's reactivity, making it suitable for various chemical transformations such as electrophilic aromatic substitution and nucleophilic substitution reactions.

The biological activity of 4-Bromo-1,2-di(methanesulfonyl)benzene is primarily attributed to its ability to interact with biological targets through its electrophilic nature. The bromine atom acts as an electron-withdrawing group, enhancing the electrophilicity of the benzene ring. This property allows the compound to form reactive intermediates that can interact with nucleophiles in biological systems .

Biological Activity Overview

Research has indicated that 4-Bromo-1,2-di(methanesulfonyl)benzene exhibits various biological activities, including:

Antimicrobial Activity

A study focused on related sulfonyl compounds demonstrated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While direct studies on 4-Bromo-1,2-di(methanesulfonyl)benzene are sparse, its structural similarities to other active compounds suggest potential efficacy in this area .

Case Studies

-

Synthesis and Evaluation of Sulfonyl Compounds:

A series of sulfonyl compounds were synthesized and evaluated for their biological activities. Among these, some demonstrated notable antibacterial effects. The structure-activity relationship indicated that the presence of bromine and methanesulfonyl groups could enhance antimicrobial properties . -

Mechanistic Insights:

Research into the mechanism of action revealed that compounds similar to 4-Bromo-1,2-di(methanesulfonyl)benzene might disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. This suggests a potential for developing new antibiotics based on its structure .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 4-Bromo-1,2-di(methanesulfonyl)benzene | Antimicrobial potential | Contains bromine and two methanesulfonyl groups |

| 4-Bromo-1,2-(methylenedioxy)benzene | Moderate antibacterial | Contains methylenedioxy instead of methanesulfonyl groups |

| 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene | Antifungal properties | Additional methyl groups enhance activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。